molecular formula C8H9N3O2 B14181806 N'-Methyl-N'-nitrosobenzohydrazide CAS No. 861377-84-6

N'-Methyl-N'-nitrosobenzohydrazide

Cat. No.: B14181806
CAS No.: 861377-84-6
M. Wt: 179.18 g/mol
InChI Key: FUCWOXFKYFGHAJ-UHFFFAOYSA-N
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Description

N'-Methyl-N'-nitrosobenzohydrazide is a nitroso-substituted hydrazide derivative characterized by a benzohydrazide backbone modified with a methyl group and a nitroso (-N=O) moiety at the N'-position. These compounds are typically synthesized via condensation reactions between hydrazides and aldehydes or ketones, followed by nitrosation steps.

Properties

CAS No.

861377-84-6

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

N-benzamido-N-methylnitrous amide

InChI

InChI=1S/C8H9N3O2/c1-11(10-13)9-8(12)7-5-3-2-4-6-7/h2-6H,1H3,(H,9,12)

InChI Key

FUCWOXFKYFGHAJ-UHFFFAOYSA-N

Canonical SMILES

CN(NC(=O)C1=CC=CC=C1)N=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-Methyl-N’-nitrosobenzohydrazide can be synthesized through the nitrosation of N-methylbenzohydrazide. The reaction typically involves the use of nitrosating agents such as sodium nitrite in the presence of an acid like hydrochloric acid. The reaction is carried out at low temperatures to prevent decomposition of the nitrosamine product.

Industrial Production Methods

Industrial production of N’-Methyl-N’-nitrosobenzohydrazide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and safety standards.

Chemical Reactions Analysis

Types of Reactions

N’-Methyl-N’-nitrosobenzohydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in substitution reactions where the nitroso group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso derivatives, while reduction can produce amines.

Scientific Research Applications

N’-Methyl-N’-nitrosobenzohydrazide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other nitrosamine compounds.

    Biology: It is studied for its mutagenic and carcinogenic properties, providing insights into the mechanisms of cancer development.

    Medicine: Research on this compound helps in understanding the effects of nitrosamines on human health and developing strategies to mitigate their risks.

    Industry: It is used in the production of certain pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-Methyl-N’-nitrosobenzohydrazide involves the formation of reactive intermediates that can interact with cellular components. These intermediates can cause DNA damage, leading to mutations and potentially cancer. The compound’s effects are mediated through pathways involving oxidative stress and alkylation of nucleophilic sites in biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N'-Methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide
  • Structure : Features a quinazolinyl substituent instead of a nitroso group.
  • Synthesis : Prepared via multi-step reactions involving condensation of hydrazides with heterocyclic aldehydes .
  • Key Data : Molecular weight (MWt) = 324.4; CAS: 341968-20-5 .
N'-Methyl-N'-phenylacetohydrazide
  • Structure : Replaces the nitroso group with an acetyl moiety and a phenyl ring.
  • Synthesis : Derived from acetylation of N-methyl-N-phenylhydrazine.
  • Key Data : MWt = 164.2; CAS: 38604-70-5 .
(E)-N'-(2-Methoxybenzylidene)-3-nitrobenzohydrazide
  • Structure : Contains a nitrobenzoyl group and a methoxy-substituted benzylidene moiety.
  • Synthesis : Condensation of 3-nitrobenzohydrazide with 2-methoxybenzaldehyde .

Functional Group Variations and Properties

Compound Name Functional Groups MWt CAS Number Key Properties
N'-Methyl-N'-nitrosobenzohydrazide Benzohydrazide, Nitroso, Methyl ~271* Not available Suspected mutagenicity
N'-Methyl-N'-phenylacetohydrazide Acetyl, Phenyl, Methyl 164.2 38604-70-5 Cytostatic activity
N'-Benzoyl-5-nitrobenzo[b]thiophene-2-carbohydrazide Benzoyl, Nitro, Thiophene 344.3 448240-46-8 Inhibits nucleoside uptake
N'-Methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]pentanohydrazide Triazine, Trifluoromethyl 372.3 672951-07-4 Discontinued due to stability issues

*Estimated based on structural analogs.

Spectroscopic and Analytical Data

  • NMR Trends :
    • N'-Methyl groups : Resonate at δ ~2.40–3.31 ppm in $^1$H-NMR (DMSO-d6) .
    • Nitroso groups : IR absorption at ~1645 cm$^{-1}$ (C=N) and 1345 cm$^{-1}$ (SO$_2$) in related nitroso compounds .
    • Benzohydrazides : $^{13}$C-NMR signals for carbonyl carbons appear at δ ~166–170 ppm .

Stability and Toxicity Considerations

  • Nitroso Compounds: Prone to decomposition under light or heat, generating reactive nitrogen species.
  • Methyl vs. Bulkier Substituents : Methyl groups improve solubility but reduce steric hindrance, increasing reactivity. Quinazolinyl or trifluoromethyl substituents enhance stability but may reduce bioavailability .

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